molecular formula C8H13ClN2O B13839039 [(6-Methoxypyridin-2-yl)methyl](methyl)amine Hydrochloride

[(6-Methoxypyridin-2-yl)methyl](methyl)amine Hydrochloride

Cat. No.: B13839039
M. Wt: 188.65 g/mol
InChI Key: MQPGZAKRTCDQOQ-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-2-yl)methylamine Hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-2-yl)methylamine Hydrochloride typically involves the reaction of 6-methoxypyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (6-Methoxypyridin-2-yl)methylamine Hydrochloride may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-yl)methylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(6-Methoxypyridin-2-yl)methylamine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-yl)methylamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(6-Methoxypyridin-2-yl)methylamine Hydrochloride can be compared with other pyridine derivatives:

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the methyl group on the amine.

    (6-Methoxypyridin-2-yl)methylamine: Similar but without the hydrochloride salt form.

    (6-Methoxypyridin-2-yl)methyl](ethyl)amine: Contains an ethyl group instead of a methyl group.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-9-6-7-4-3-5-8(10-7)11-2;/h3-5,9H,6H2,1-2H3;1H

InChI Key

MQPGZAKRTCDQOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)OC.Cl

Origin of Product

United States

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